

# (-)-Bruceantin: A Technical Guide to Structure, Properties, and Mechanism of Action

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## Compound of Interest

Compound Name: (-)-Bruceantin

Cat. No.: B1259905

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## Abstract

**(-)-Bruceantin** is a naturally occurring quassinoid, a type of bitter triterpenoid, isolated from plants of the *Brucea* genus, notably *Brucea antidysenterica* and *Brucea javanica*. This compound has attracted significant scientific interest due to its potent antineoplastic, antimalarial, and antiprotozoal activities.<sup>[1][2]</sup> The primary mechanism of its cytotoxic effect is the potent inhibition of protein synthesis in eukaryotic cells, which triggers a cascade of downstream events leading to apoptosis.<sup>[3][4]</sup> This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **(-)-Bruceantin**. It includes detailed experimental protocols for its isolation and biological evaluation, along with a summary of its quantitative data and a visualization of its key signaling pathways.

## Chemical Structure and Identification

**(-)-Bruceantin** is a complex tetracyclic triterpenoid. Its structure was elucidated through spectroscopic methods and X-ray crystallography.<sup>[5]</sup>

Table 1: Compound Identification

Identifier	Value
IUPAC Name	methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S,17S)-3- [(E)-3,4-dimethylpent-2-enoyl]oxy-10,15,16- trihydroxy-9,13-dimethyl-4,11-dioxo-5,18- dioxapentacyclo[12.5.0.0 <sup>1,6</sup> .0 <sup>2,17</sup> .0 <sup>8,13</sup> ]nonadec- 9-ene-17-carboxylate[6]
Molecular Formula	C <sub>28</sub> H <sub>36</sub> O <sub>11</sub> [7][6]
CAS Number	41451-75-6[7][6]
Synonyms	Bruceantine, NSC-165563[7][6]
InChI Key	IRQXZTBHNKVIRL-GOTQHHPNSA-N[6]
SMILES	CC1=C(C(=O)C[C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2--INVALID-LINK-- O3)OC(=O)/C=C(\C)/C(C)C) (OC5)C(=O)OC)O">C@HO)C)O

## Physicochemical and Spectroscopic Properties

This section summarizes the key physical and chemical properties of **(-)-Bruceantin**, along with its characteristic spectroscopic data.

Table 2: Physicochemical Properties

Property	Value	Reference
Molecular Weight	548.6 g/mol	[6]
Appearance	Solid	Cayman Chemical
Melting Point	225–226 °C	
Solubility	Soluble in DMSO	Cayman Chemical
UV max (in Methanol)	222, 280 nm	Cayman Chemical

Table 3: Spectroscopic Data

Technique	Data
Infrared (IR)	Characteristic absorption bands are expected for hydroxyl (-OH), carbonyl (C=O), and ether (C-O) functional groups.
<sup>1</sup> H-NMR	The <sup>1</sup> H-NMR spectrum is complex with heavily overlapping signals in the δ 2-3 ppm region.[8]
<sup>13</sup> C-NMR	(100 MHz, CDCl <sub>3</sub> ) δ (ppm): 211.60 (C-1), 197.10 (C-2), 124.82 (C-3), 162.53 (C-4), 40.87 (C-5), 24.76 (C-6), 77.49 (C-7), 46.76 (C-8), 43.87 (C-9), 44.47 (C-10), 109.06 (C-11), 82.38 (C-12), 81.10 (C-13), 48.70 (C-14), 68.39 (C-15), 198.10 (C-16), 192.72 (C-17), 42.36 (C-5'), 27.39 (C-6'), 82.40 (C-7'), 45.15 (C-8'), 40.61 (C-9'), 47.35 (C-10'), 73.56 (C-11'), 71.42 (C-12'), 44.71 (C-8), 39.96 (C-9), 40.57 (C-10)[8]

## Biological Activity and Mechanism of Action

(-)-Bruceantin exhibits potent cytotoxicity against a wide range of cancer cell lines, particularly those of hematological origin.[9] Its primary mechanism of action is the inhibition of protein synthesis, which it achieves by targeting the eukaryotic ribosome.

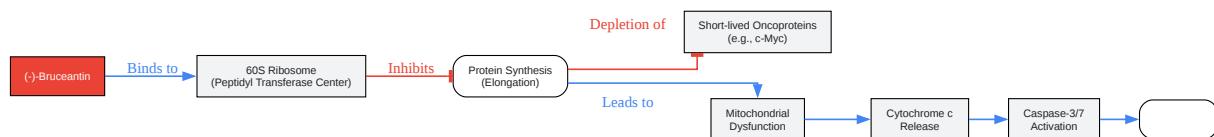
### Inhibition of Protein Synthesis

Bruceantin binds to the 60S large ribosomal subunit, specifically interfering with the peptidyl transferase center.[3] This action blocks the elongation step of translation, preventing the formation of peptide bonds and leading to a rapid cessation of protein synthesis.[10][2][3] The inhibition of the production of short-lived, critical oncoproteins, such as c-Myc, is a key consequence of this activity.[3]

### Induction of Apoptosis

By halting protein synthesis, Bruceantin triggers the intrinsic pathway of apoptosis. This is characterized by:

- Mitochondrial Dysfunction: A decrease in the mitochondrial membrane potential.[1]
- Cytochrome c Release: The release of cytochrome c from the mitochondria into the cytoplasm.[1]
- Caspase Activation: The subsequent activation of executioner caspases, such as caspase-3 and caspase-7, which orchestrate the dismantling of the cell.[1]



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**Caption:** (-)-Bruceantin induced apoptotic signaling pathway.

## Modulation of Other Signaling Pathways

Research indicates that Bruceantin and related quassinoids can also modulate other critical oncogenic signaling pathways, including the PI3K/AKT/mTOR and MAPK pathways, further contributing to their anticancer effects.[9]

Table 4: In Vitro Cytotoxicity of (-)-Bruceantin (IC<sub>50</sub> Values)

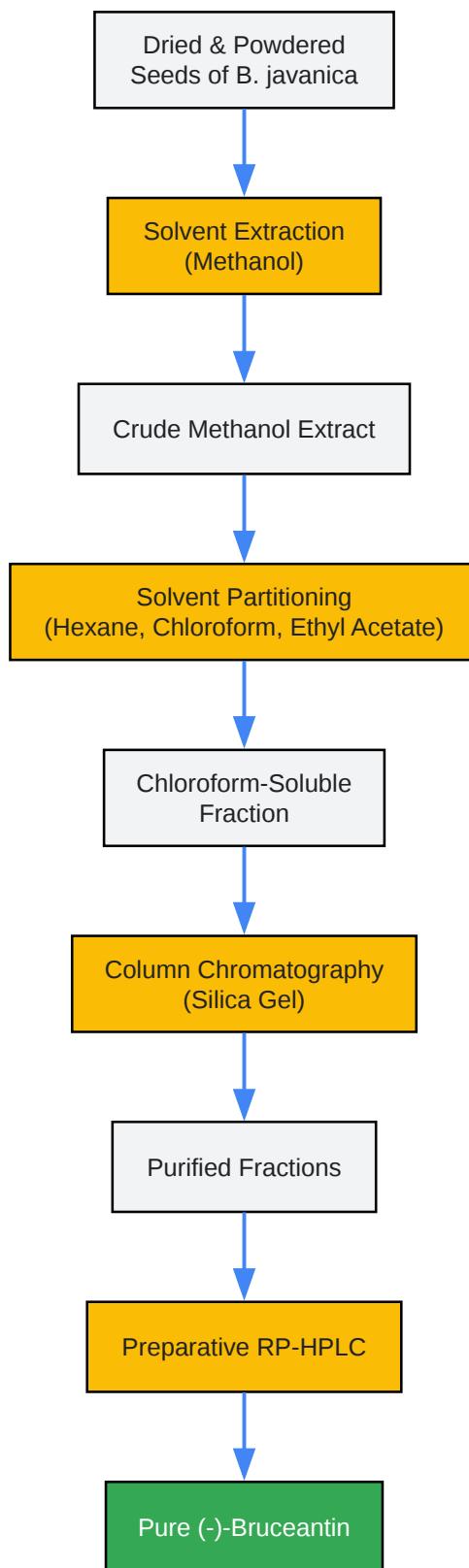
Cell Line	Cancer Type	IC <sub>50</sub> Value (nM)	Reference
RPMI 8226	Multiple Myeloma	13	<a href="#">[1]</a>
U266	Multiple Myeloma	49	<a href="#">[1]</a>
H929	Multiple Myeloma	115	<a href="#">[1]</a>
HL-60	Leukemia	12.2	Cayman Chemical
HeLa	Cervical Cancer	30	Cayman Chemical
P. falciparum (chloroquine-sensitive)	Malaria	8	Cayman Chemical
P. falciparum (chloroquine-resistant)	Malaria	13	Cayman Chemical
Entamoeba histolytica	Amoebiasis	0.018 µg/mL	<a href="#">[1]</a>

## Experimental Protocols

This section provides detailed methodologies for key experiments related to the isolation and biological characterization of **(-)-Bruceantin**.

### Isolation of **(-)-Bruceantin** from *Brucea javanica*

The isolation of **(-)-Bruceantin** is a multi-step process involving solvent extraction and chromatography.



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**Caption:** General workflow for the isolation of **(-)-Bruceantin**.

**Protocol:**

- Extraction: Dried and powdered seeds of Brucea javanica are macerated with methanol at room temperature for an extended period (e.g., 72 hours), and the process is repeated multiple times to ensure complete extraction. The combined extracts are filtered and concentrated under reduced pressure to yield a crude extract.[8]
- Fractionation: The crude extract is suspended in water and partitioned sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. The fraction containing Bruceantin (typically the chloroform-soluble fraction) is collected.[8]
- Chromatographic Purification: The bioactive fraction is subjected to multiple rounds of column chromatography.
  - Silica Gel Chromatography: The fraction is separated on a silica gel column using a gradient elution system, for example, chloroform-methanol or hexane-ethyl acetate.[1]
  - Preparative HPLC: Further purification is achieved using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to yield pure **(-)-Bruceantin**.[1]
- Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[8]

## Cell Viability (MTT) Assay

This assay is used to determine the cytotoxic effects of **(-)-Bruceantin** on cancer cell lines and to calculate the IC<sub>50</sub> value.

**Protocol:**

- Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density (e.g., 5 x 10<sup>3</sup> to 1 x 10<sup>4</sup> cells/well) and allowed to adhere overnight.
- Compound Treatment: The cells are treated with a serial dilution of **(-)-Bruceantin** (e.g., 0 to 100 nM) for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (DMSO) is included.

- MTT Addition: 10  $\mu$ L of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
- Formazan Solubilization: The medium is removed, and 100  $\mu$ L of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.
- Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC<sub>50</sub> value is determined by plotting cell viability against the log of the drug concentration and fitting the data to a dose-response curve.

## Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis and other signaling pathways following treatment with **(-)-Bruceantin**.

### Protocol:

- Protein Extraction: Cells are treated with **(-)-Bruceantin** and a vehicle control. After treatment, cells are lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: The total protein concentration in the lysates is determined using a BCA or Bradford assay.
- SDS-PAGE: Equal amounts of protein (e.g., 20-30  $\mu$ g) are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
- Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
- Blocking: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
- Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., c-Myc, Cleaved Caspase-3,  $\beta$ -actin).

- Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

## Conclusion

**(-)-Bruceantin** is a potent natural product with well-defined antineoplastic properties centered on the inhibition of protein synthesis and the induction of apoptosis. Its complex structure and multifaceted mechanism of action make it a valuable lead compound for drug development, particularly in the context of hematological malignancies. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to further explore the therapeutic potential of this compelling molecule.

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